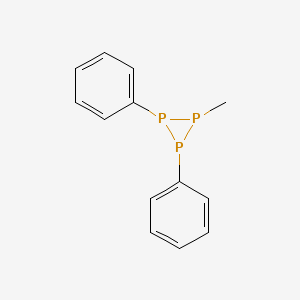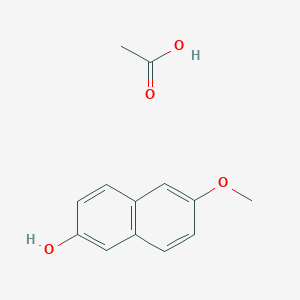![molecular formula C10H16O2 B14503599 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol CAS No. 64203-36-7](/img/structure/B14503599.png)
2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol is an organic compound characterized by a cyclopentyl ring substituted with a propynyl group and an ethoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol typically involves the reaction of 1-(prop-1-yn-1-yl)cyclopentanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclopentanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simpler analog with a hydroxyl group on the cyclopentyl ring.
Propynylcyclopentane: Lacks the ethoxyethanol moiety but contains the propynyl group.
Ethoxyethanol: Contains the ethoxyethanol moiety without the cyclopentyl ring.
Uniqueness
2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol is unique due to the combination of the cyclopentyl ring, propynyl group, and ethoxyethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64203-36-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(1-prop-1-ynylcyclopentyl)oxyethanol |
InChI |
InChI=1S/C10H16O2/c1-2-5-10(12-9-8-11)6-3-4-7-10/h11H,3-4,6-9H2,1H3 |
Clave InChI |
VQOZTNPEPNMFRO-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1(CCCC1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
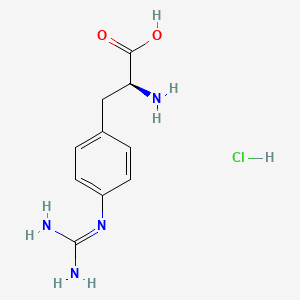
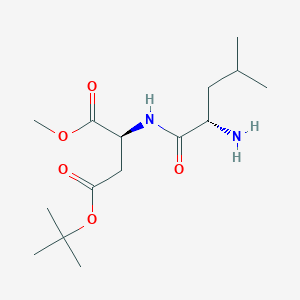

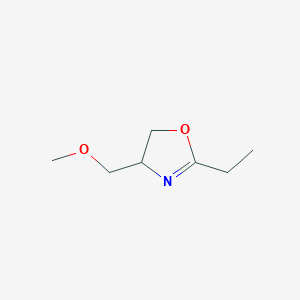
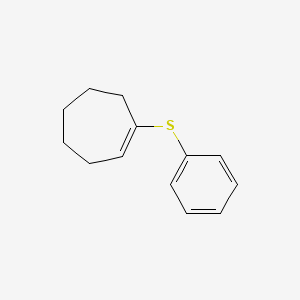
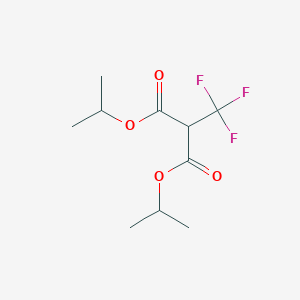

![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
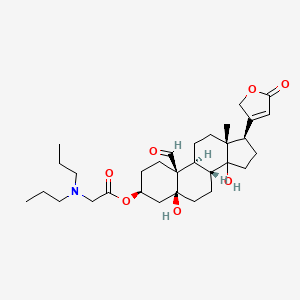
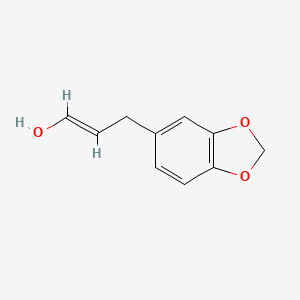
![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
